molecular formula C14H19N5O B2572957 2-(7H-purin-6-yl)octahydroisoquinolin-4a(2H)-ol CAS No. 1500463-34-2

2-(7H-purin-6-yl)octahydroisoquinolin-4a(2H)-ol

Cat. No.: B2572957
CAS No.: 1500463-34-2
M. Wt: 273.34
InChI Key: NQXVGOLUHWKTPK-UHFFFAOYSA-N
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Description

2-(7H-purin-6-yl)octahydroisoquinolin-4a(2H)-ol is a complex organic compound that features both purine and isoquinoline moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7H-purin-6-yl)octahydroisoquinolin-4a(2H)-ol likely involves multi-step organic reactions. A common approach might include:

    Formation of the purine ring: This could be achieved through cyclization reactions involving appropriate precursors.

    Construction of the isoquinoline ring: This might involve Pictet-Spengler or Bischler-Napieralski reactions.

    Coupling of the two moieties: This could involve nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production would require optimization of these synthetic routes for scalability, yield, and cost-effectiveness. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize yield and minimize environmental impact.

    Reaction Conditions: Optimization of temperature, pressure, and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions could convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the compound’s structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its complex structure, it could be explored for potential therapeutic properties.

Industry

    Material Science: The compound might find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7H-purin-6-yl)tetrahydroisoquinolin-4a(2H)-ol
  • 2-(7H-purin-6-yl)hexahydroisoquinolin-4a(2H)-ol

Uniqueness

  • Structural Complexity : The combination of purine and isoquinoline rings in 2-(7H-purin-6-yl)octahydroisoquinolin-4a(2H)-ol might confer unique biological activities.
  • Potential Applications : Its unique structure could make it suitable for specific applications in drug development and material science.

Properties

IUPAC Name

2-(7H-purin-6-yl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c20-14-4-2-1-3-10(14)7-19(6-5-14)13-11-12(16-8-15-11)17-9-18-13/h8-10,20H,1-7H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXVGOLUHWKTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCN(CC2C1)C3=NC=NC4=C3NC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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